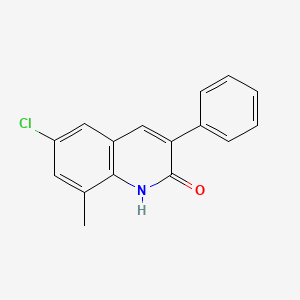

8-Bromo-5-propoxyisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-5-propoxyisoquinoline: est un composé chimique appartenant à la famille des isoquinoléines. Les isoquinoléines sont des composés organiques aromatiques hétérocycliques qui sont structurellement liés aux quinoléines. La présence d'un atome de brome en position 8 et d'un groupe propoxy en position 5 rend ce composé unique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de la 8-bromo-5-propoxyisoquinoléine implique généralement la bromination de dérivés d'isoquinoléine. Une méthode courante comprend l'utilisation de N-bromosuccinimide (NBS) comme agent bromant en présence d'un catalyseur tel que le chlorure d'aluminium. La réaction est réalisée à des températures contrôlées pour assurer une bromination sélective en position 8. Le groupe propoxy peut être introduit par une réaction de substitution nucléophile utilisant de l'alcool propylique et une base appropriée.

Méthodes de production industrielle: La production industrielle de la 8-bromo-5-propoxyisoquinoléine peut impliquer des réactions de bromination et de substitution à grande échelle. Le processus est optimisé pour un rendement et une pureté élevés, utilisant souvent des réacteurs à flux continu pour maintenir des conditions de réaction constantes. L'utilisation de systèmes automatisés assure un contrôle précis de la température, de la pression et de l'ajout de réactifs, ce qui est crucial pour la production efficace de ce composé.

Analyse Des Réactions Chimiques

Types de réactions: La 8-bromo-5-propoxyisoquinoléine subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé à l'aide d'agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution: L'atome de brome en position 8 peut être substitué par d'autres nucléophiles par des réactions telles que le couplage de Suzuki-Miyaura, utilisant des catalyseurs au palladium et des acides boroniques.

Réactifs et conditions courantes:

Oxydation: Permanganate de potassium en conditions acides ou neutres.

Réduction: Hydrure de lithium et d'aluminium dans l'éther anhydre ou borohydrure de sodium dans le méthanol.

Substitution: Catalyseurs au palladium, acides boroniques et bases telles que le carbonate de potassium dans des solvants organiques.

Principaux produits formés:

Oxydation: Formation de N-oxydes d'isoquinoléine.

Réduction: Formation de dérivés de la 8-bromo-5-propoxyisoquinoléine avec des groupes fonctionnels réduits.

Substitution: Formation de divers dérivés d'isoquinoléine substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Chimie: La 8-bromo-5-propoxyisoquinoléine est utilisée comme intermédiaire dans la synthèse de molécules organiques plus complexes. Elle sert de bloc de construction dans la préparation de divers composés hétérocycliques.

Biologie: En recherche biologique, ce composé est étudié pour ses propriétés pharmacologiques potentielles. Il peut présenter une activité contre certaines cibles biologiques, ce qui en fait un candidat pour le développement de médicaments.

Médecine: La structure du composé suggère des applications potentielles en chimie médicinale, en particulier dans la conception de nouveaux agents thérapeutiques. Ses dérivés peuvent posséder des propriétés anti-inflammatoires, anticancéreuses ou antimicrobiennes.

Industrie: Dans le secteur industriel, la 8-bromo-5-propoxyisoquinoléine est utilisée dans la synthèse de colorants, de pigments et d'autres produits chimiques spécialisés. Sa structure unique permet le développement de matériaux aux propriétés spécifiques.

5. Mécanisme d'action

Le mécanisme d'action de la 8-bromo-5-propoxyisoquinoléine implique son interaction avec des cibles moléculaires spécifiques. L'atome de brome et le groupe propoxy contribuent à son affinité de liaison et à sa sélectivité envers ces cibles. Le composé peut agir en inhibant les enzymes ou les récepteurs impliqués dans diverses voies biologiques. Des études détaillées sont nécessaires pour élucider les mécanismes moléculaires exacts et les voies affectées par ce composé.

Applications De Recherche Scientifique

Chemistry: 8-Bromo-5-propoxyisoquinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Medicine: The compound’s structure suggests potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its derivatives may possess anti-inflammatory, anticancer, or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mécanisme D'action

The mechanism of action of 8-Bromo-5-propoxyisoquinoline involves its interaction with specific molecular targets. The bromine atom and propoxy group contribute to its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound.

Comparaison Avec Des Composés Similaires

Composés similaires:

8-Bromoisoquinoléine: N'a pas le groupe propoxy, ce qui le rend moins polyvalent dans certaines applications synthétiques.

5-Propoxyisoquinoléine:

8-Bromo-7-méthoxyisoquinoléine: Contient un groupe méthoxy au lieu d'un groupe propoxy, ce qui conduit à des propriétés chimiques et une réactivité différentes.

Unicité: La 8-bromo-5-propoxyisoquinoléine est unique en raison de la présence à la fois de l'atome de brome et du groupe propoxy. Cette combinaison améliore sa réactivité et permet une gamme plus large de transformations chimiques.

Propriétés

Numéro CAS |

820238-27-5 |

|---|---|

Formule moléculaire |

C12H12BrNO |

Poids moléculaire |

266.13 g/mol |

Nom IUPAC |

8-bromo-5-propoxyisoquinoline |

InChI |

InChI=1S/C12H12BrNO/c1-2-7-15-12-4-3-11(13)10-8-14-6-5-9(10)12/h3-6,8H,2,7H2,1H3 |

Clé InChI |

ZEJRURRSILWEAX-UHFFFAOYSA-N |

SMILES canonique |

CCCOC1=C2C=CN=CC2=C(C=C1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-Dimethoxy-2-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11849932.png)

![2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone](/img/structure/B11849935.png)

![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)

![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)